

Gravimetric determination of nickel using Diphenylglyoxime procedure

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Compound of Interest

Compound Name: Diphenylglyoxime

Cat. No.: B1496157

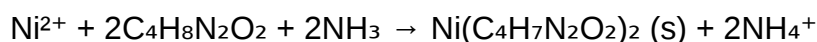
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Application Note: Gravimetric Determination of Nickel

Introduction

The gravimetric analysis of nickel using dimethylglyoxime (DMG) is a highly selective and accurate method for determining the nickel content in various samples, including alloys like steel.[1] This method relies on the precipitation of nickel(II) ions with an alcoholic solution of dimethylglyoxime in a slightly ammoniacal medium.[2][3] The resulting bright red precipitate, nickel(II) dimethylglyoximate $[\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2]$, is a stable chelate complex that is sparingly soluble in the mother liquor.[1][4] The quantitative precipitation occurs within a pH range of 5 to 9.[2][4][5] The bulky nature of the precipitate allows for easy handling and accurate weighing after filtration and drying.[2][4]

The underlying chemical reaction is as follows:



This method's high specificity arises from the unique structure of the $\text{Ni}(\text{DMG})_2$ complex, where two DMG molecules coordinate with a central nickel ion.

Key Experimental Parameters and Interferences

- **pH Control:** The pH of the solution is critical for the quantitative precipitation of the nickel-DMG complex. The optimal pH range is between 5 and 9.^{[2][4][5]} Below pH 5, the equilibrium shifts, favoring the dissolution of the precipitate back into the solution.^{[2][4][5]} An ammonia or citrate buffer is typically used to maintain the appropriate pH.^{[2][4][5]}
- **Reagent Concentration:** A slight excess of dimethylglyoxime is necessary to ensure complete precipitation. However, a large excess should be avoided as DMG is only sparingly soluble in water and may precipitate out of the alcoholic solution, leading to erroneously high results.^{[2][4][6]}
- **Temperature:** Precipitation is generally carried out in a hot solution (70-80°C) to increase the particle size of the precipitate, making it easier to filter.^[7]
- **Interferences:** Other metal ions can interfere with the analysis. Iron(III), chromium(III), and aluminum(III) can precipitate as hydroxides in the alkaline solution. To prevent this, masking agents such as tartaric acid or citric acid are added.^{[1][4]} These agents form soluble complexes with the interfering ions, keeping them in solution.^{[1][4]} Copper(II) can also interfere but its interference can be eliminated by the addition of thiosulphate.^[8]

Detailed Experimental Protocol

1. Sample Preparation (for a Nickel-Containing Alloy)

- Accurately weigh approximately 1.0-1.2 g of the dried nickel alloy sample into a 400 mL beaker.^[4]
- In a fume hood, carefully add 20 mL of concentrated nitric acid.^[4] Cover the beaker with a watch glass and heat gently to dissolve the sample.
- Once the sample is dissolved, add 20 mL of 20% tartaric acid solution to complex any interfering ions like iron.^[4]
- Dilute the solution to approximately 150 mL with distilled water.

2. Precipitation

- Heat the solution to 70-80°C on a hot plate. Do not boil.^[7]

- Add approximately 20-25 mL of a 1% (w/v) alcoholic solution of dimethylglyoxime while stirring continuously.^[1]
- Slowly add 1:1 ammonium hydroxide dropwise with constant stirring until the solution is slightly alkaline. A distinct smell of ammonia should be present after blowing across the surface of the solution.^{[4][6]} The formation of a scarlet red precipitate indicates the presence of nickel.^[9]
- Allow the beaker to stand on a steam bath for at least one hour to aid in the digestion of the precipitate. This process encourages the formation of larger, more easily filterable crystals.^[10]

3. Filtration and Washing

- Prepare a sintered glass crucible by cleaning it, drying it in an oven at 110-120°C, cooling it in a desiccator, and weighing it accurately. Repeat the drying and weighing process until a constant weight is achieved (± 0.4 mg).^{[4][6]}
- Filter the hot solution containing the precipitate through the weighed crucible using gentle suction.
- Wash the precipitate several times with small portions of cold distilled water to which a few drops of ammonia have been added until the washings are free of chloride ions (test with acidic silver nitrate solution).^[4]

4. Drying and Weighing

- Place the crucible containing the precipitate in an oven at 110-120°C for at least one to two hours.^[9]
- Transfer the crucible to a desiccator to cool to room temperature.
- Weigh the crucible accurately.
- Repeat the drying, cooling, and weighing cycle until a constant weight is obtained.

5. Calculation

Calculate the percentage of nickel in the sample using the following formula:

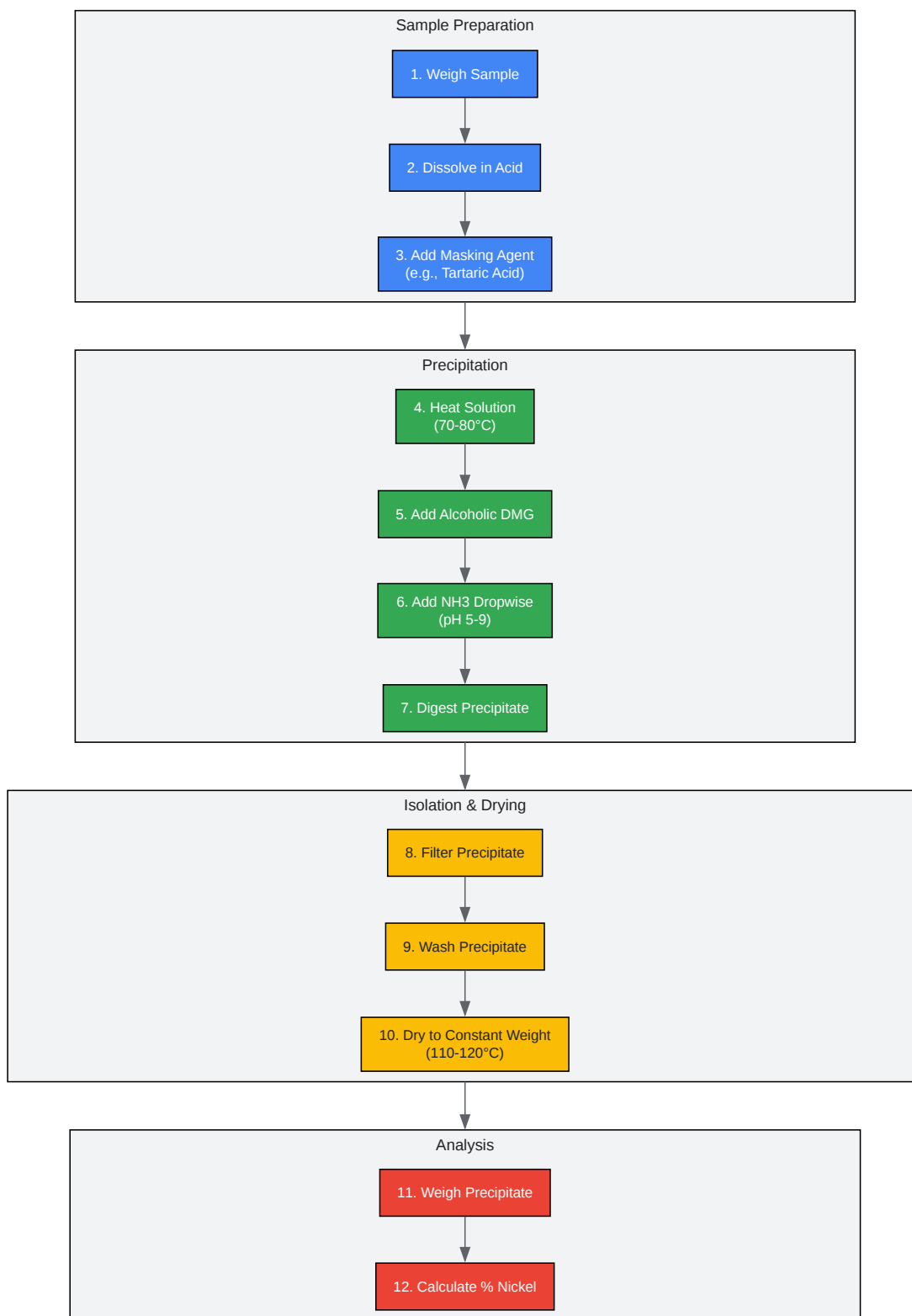
$$\% \text{ Nickel} = [(\text{Weight of Ni(DMG)}_2 \text{ precipitate (g)} \times \text{Gravimetric Factor}) / \text{Weight of sample (g)}] \times 100$$

The gravimetric factor for nickel in nickel(II) dimethylglyoximate is 0.2032.[\[10\]](#)

Quantitative Data Summary

Parameter	Value/Description
Sample Weight	~1.0 - 1.2 g
Dimethylglyoxime Solution	1% (w/v) in ethanol
Precipitate	Nickel(II) dimethylglyoximate $[\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2]$
Precipitate Color	Scarlet Red
Drying Temperature	110 - 120 °C
Molar Mass of Ni	58.69 g/mol [11]
Molar Mass of Ni(DMG)_2	288.91 g/mol [11]
Gravimetric Factor (Ni/ Ni(DMG)_2)	0.2032 [10]

Experimental Workflow



Workflow for Gravimetric Determination of Nickel

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